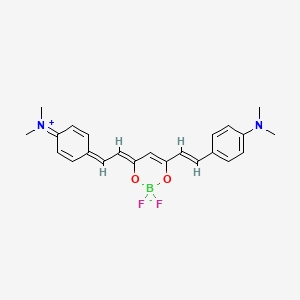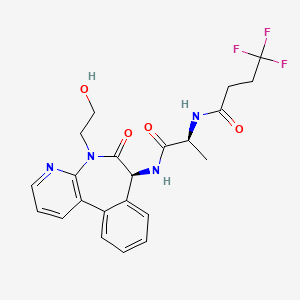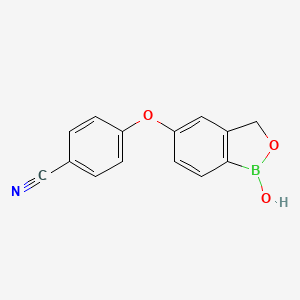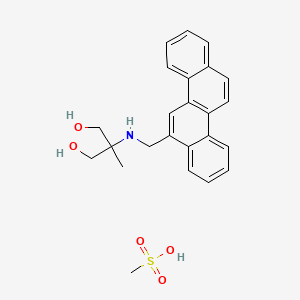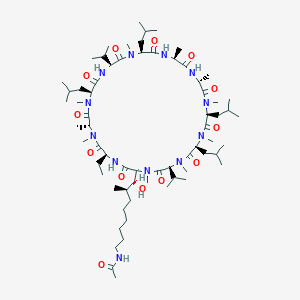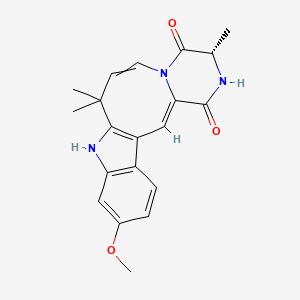
Cycloéchinuline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La cycloéchinuline est un alcaloïde de diketopiperazine dérivé du champignon Aspergillus ochraceus C'est un métabolite secondaire connu pour ses propriétés structurelles uniques et ses activités biologiques
Applications De Recherche Scientifique
La cycloéchinuline a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier la réactivité et les propriétés des alcaloïdes de diketopiperazine.
5. Mécanisme d'action
La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle interagit avec les protéines et les enzymes cellulaires, perturbant les fonctions cellulaires normales. L'activité insecticide du composé est attribuée à sa capacité à interférer avec le système nerveux des insectes, entraînant une paralysie et la mort . En recherche contre le cancer, les effets cytotoxiques de la this compound sont censés résulter de son interaction avec l'ADN cellulaire et de l'inhibition des enzymes clés impliquées dans la division cellulaire .
Mécanisme D'action
Target of Action
It is known that many diketopiperazines, the class of compounds to which cycloechinulin belongs, have a broad range of biological activities and can interact with various cellular targets .
Mode of Action
It is known that diketopiperazines often interact with their targets in a way that alters cellular functions
Biochemical Pathways
It is known that diketopiperazines can affect a variety of biochemical pathways, leading to a wide range of downstream effects .
Analyse Biochimique
Biochemical Properties
Cycloechinulin is a diketopiperazine natural product Diketopiperazines are cyclic dipeptides that have been found to interact with a variety of enzymes and proteins
Cellular Effects
Cycloechinulin has been shown to reduce weight gain in corn earworms by 33% compared to controls when used at a dose of 100 ppm in the diet This suggests that Cycloechinulin may have an impact on cellular metabolism and gene expression within these organisms
Molecular Mechanism
It is known to be a diketopiperazine, a class of compounds that can interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression
Méthodes De Préparation
La cycloéchinuline est généralement isolée du tapis mycélien d'Aspergillus ochraceus . La préparation implique des cultures de fermentation sur substrat solide du champignon cultivées sur du riz, suivies d'une extraction au méthanol. L'extrait évaporé est ensuite partitionné avec de l'acétonitrile et de l'hexane pour donner une fraction soluble dans l'acétonitrile. Cette fraction subit une extraction séquentielle avec de l'hexane, du benzène, du chloroforme, de l'acétate d'éthyle et du méthanol . Une purification supplémentaire est réalisée par des techniques chromatographiques telles que la chromatographie liquide à moyenne pression sur gel de silice et la chromatographie liquide haute performance .
Analyse Des Réactions Chimiques
La cycloéchinuline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour donner différents produits oxydés.
Réduction : Les réactions de réduction peuvent modifier le cycle de diketopiperazine, conduisant à la formation de dérivés réduits.
Substitution : La this compound peut participer à des réactions de substitution, où des groupes fonctionnels sur la molécule sont remplacés par d'autres groupes. Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
La cycloéchinuline est structurellement apparentée à d'autres alcaloïdes de diketopiperazine tels que la novoamauromine et l'amauromine . Ces composés partagent des structures de base similaires mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques. Par exemple, la novoamauromine a montré des propriétés antifongiques, tandis que la this compound est plus efficace comme insecticide . Les caractéristiques structurelles uniques de la this compound, telles que ses substitutions cycliques spécifiques, contribuent à ses activités biologiques distinctes et en font un composé précieux pour diverses applications.
Composés similaires
- Novoamauromine
- Amauromine
- Échinuline
- Néochinuline
La this compound se distingue par ses propriétés insecticides et cytotoxiques spécifiques, ce qui en fait un composé unique et précieux en recherche scientifique et dans les applications industrielles.
Propriétés
IUPAC Name |
(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTQPWJZZZLMBI-AUHQLAKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N/2C=CC(C3=C(/C=C2/C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Cycloechinulin and where is it found?
A1: Cycloechinulin is a diketopiperazine metabolite primarily isolated from various fungal species, including Aspergillus novofumigatus [, , ] and Aspergillus flocculosus [, , ]. It is classified as a Trp-Ala-derived, non-basic alkaloid [].
Q2: What is the molecular structure of Cycloechinulin?
A2: Cycloechinulin has the molecular formula C20H21N3O3 []. Its systematic name is (3S)-2,3,8,9-tetrahydro-11-methoxy-3,8,8-trimethylpyrazino[1′,2′:1,2]azocino[5,4-b]indole-1,4-dione–methanol (4/1) [].
Q3: Are there any new species of fungi that produce Cycloechinulin?
A3: Yes, research has identified two new species, Aspergillus fumigatiaffinis and Aspergillus novofumigatus, that produce Cycloechinulin among other extrolites [, ].
Q4: Has the genome of any Cycloechinulin-producing fungi been sequenced?
A4: Yes, the genome of Aspergillus novofumigatus, a known producer of Cycloechinulin, has been sequenced, offering insights into its potential for producing bioactive compounds [].
Q5: Does Cycloechinulin possess any antioxidant properties?
A5: Theoretical studies using Density Functional Theory (DFT) suggest that Cycloechinulin exhibits antioxidant activity through both Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF) mechanisms []. These computational findings are supported by experimental evidence from DPPH• and ABTS•+ antioxidant assays [].
Q6: How does the antioxidant activity of Cycloechinulin compare to known antioxidants?
A6: Computational analysis indicates that the rate constants for both HAT and RAF reactions of Cycloechinulin are significantly higher than those of Trolox and ascorbic acid, suggesting potentially superior antioxidant capabilities [].
Q7: Does Cycloechinulin interact with ultraviolet (UV) radiation?
A7: Yes, both computational studies using Time-Dependent Density Functional Theory (TD-DFT) and UV-Vis experiments demonstrate that Cycloechinulin can absorb UV radiation, particularly in the UVA and UVB ranges [].
Q8: Could Cycloechinulin be used in sunscreen products?
A8: Its UV absorption properties suggest that Cycloechinulin could potentially be explored as a component in organic sunscreen formulations [], although further research is needed to confirm its safety and efficacy for this purpose.
Q9: Has Cycloechinulin shown any potential in other biological applications?
A9: While not as potent as other compounds isolated from the same source, Cycloechinulin has shown weak inhibitory activity against RANKL-induced osteoclast differentiation in vitro []. This suggests a possible area for further research into its effects on bone health.
Q10: Are there any analytical techniques available to study Cycloechinulin?
A10: While specific details about analytical method validation are limited in the provided research, researchers have utilized various techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for the isolation, purification, and structural characterization of Cycloechinulin [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)
